cis-Stilbeneboronic acid pinacol ester
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Overview
Description
cis-Stilbeneboronic acid pinacol ester is an organic compound that features a stilbene backbone with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Stilbeneboronic acid pinacol ester typically involves the coupling of a stilbene derivative with a boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
cis-Stilbeneboronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The stilbene backbone can be reduced to form the corresponding alkane.
Substitution: The boronate ester group can participate in substitution reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl halides in the presence of a palladium catalyst and a base.
Major Products
Oxidation: Boronic acids.
Reduction: Alkane derivatives of stilbene.
Substitution: Various substituted stilbenes depending on the aryl halide used.
Scientific Research Applications
cis-Stilbeneboronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of cis-Stilbeneboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
Bis(pinacolato)diboron: Another boron-containing compound used in organic synthesis.
Catecholborane: A borane derivative used in hydroboration reactions.
Uniqueness
cis-Stilbeneboronic acid pinacol ester is unique due to its stilbene backbone, which imparts distinct electronic properties and potential applications in materials science. Its ability to undergo a variety of chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C20H23BO2 |
---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
2-[(E)-1,2-diphenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H23BO2/c1-19(2)20(3,4)23-21(22-19)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-15H,1-4H3/b18-15- |
InChI Key |
HGZKORGQZNCVQC-SDXDJHTJSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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